methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring:
- Position 6: A piperazinylmethyl group with a tert-butoxycarbonyl (Boc) protecting group, improving solubility and stability during synthesis.
- Ester group: A methyl carboxylate at position 5, influencing hydrolysis kinetics and bioavailability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for receptor-targeted drug design.
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-23(2,3)33-22(30)27-11-9-26(10-12-27)14-17-18(20(28)32-5)19(25-21(29)24-17)15-7-6-8-16(13-15)31-4/h6-8,13,19H,9-12,14H2,1-5H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFRLBGWBKBDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252887-46-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H34N4O7 |
| Molecular Weight | 490.5 g/mol |
| Structure | Chemical Structure |
This compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially acting as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies indicate its efficacy against various cancer cell lines, suggesting it may induce apoptosis in malignant cells.
- Neuroprotective Effects : Some research suggests that it may protect neuronal cells from oxidative stress and apoptosis.
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
- Case Study 1 : A study on human liver carcinoma (HepG2) cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. This suggests a promising role in cancer therapy .
- Case Study 2 : In another study involving breast cancer cell lines, methyl 6-{...} was found to inhibit cell proliferation significantly and induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent:
- Research Findings : It was reported to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate immune responses .
Pharmacokinetics
Understanding the pharmacokinetics of methyl 6-{...} is crucial for its therapeutic application:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes well in tissues due to its molecular structure.
- Metabolism : Initial studies suggest hepatic metabolism with potential active metabolites contributing to its biological effects.
- Excretion : Primarily excreted through renal pathways.
Safety and Toxicology
Toxicological assessments are essential for determining safety profiles:
- Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further comprehensive studies are required to establish long-term safety and potential side effects.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Tetrahydropyrimidine derivatives have shown efficacy against both gram-positive and gram-negative bacteria.
Case Study:
A study in Bioorganic & Medicinal Chemistry Letters reported that a similar derivative exhibited minimum inhibitory concentrations (MICs) between 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Central Nervous System Disorders
The piperazine moiety in the compound suggests potential utility in treating central nervous system disorders. Compounds containing piperazine rings are known for their neuropharmacological effects.
Case Study:
In preclinical trials, similar piperazine-containing compounds showed promise in alleviating symptoms of anxiety and depression by modulating serotonin receptors.
Drug Development
The structural features of methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate make it a candidate for further development in drug formulation. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological diseases.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs from the literature:
Key Observations:
Substituent Diversity: The 3-methoxyphenyl group (target compound) offers distinct electronic and steric properties compared to fluorophenyl () or furan-2-yl (). Piperazine modifications: Boc protection in the target compound contrasts with unprotected piperazines () or trifluoromethylphenyl variants (). Boc groups are often used to block reactive amines during synthesis .
Ester Groups :
- Methyl vs. ethyl esters influence metabolic stability. Methyl esters hydrolyze faster than ethyl esters in vivo, affecting bioavailability.
Functional Groups :
- The thioxo group in confers antioxidant activity (IC50 = 0.6 mg/mL for DPPH scavenging), absent in the target compound.
Preparation Methods
Catalytic Variations and Solvent Optimization
Alternative catalysts such as CuCl₂·2H₂O in solvent-less conditions (Grindstone method) reduce reaction time to 1–2 hours with comparable yields (85–90%). The use of DABCO in ethanol under reflux further enhances regioselectivity, particularly for sterically hindered aldehydes.
Introduction of the Piperazinylmethyl Group via Mannich Reaction
The Mannich reaction introduces the piperazin-1-ylmethyl moiety at position 6 of the tetrahydropyrimidine core. The intermediate from Step 1 is treated with formaldehyde (1.2 mmol) and N-Boc-piperazine (1.0 mmol) in ethanol at 60°C for 6–8 hours. The Boc protection prevents undesired side reactions at the piperazine nitrogen. The product is purified via column chromatography (ethyl acetate/hexane, 7:3) to isolate methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in 68–74% yield.
Boc Protection of Piperazine
N-Boc-piperazine is synthesized by reacting piperazine with di-tert-butyl dicarbonate (1:1 molar ratio) in dichloromethane at 25°C for 2 hours. This step ensures >95% protection efficiency, critical for subsequent functionalization.
Structural Characterization and Analytical Data
The final compound is characterized via spectroscopic methods:
-
¹H NMR (300 MHz, DMSO-d₆) : δ 1.41 (s, 9H, Boc CH₃), 3.25–3.45 (m, 8H, piperazine CH₂), 3.79 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂N), 5.21 (s, 1H, C4-H), 6.82–7.35 (m, 4H, aromatic H).
-
¹³C NMR (75 MHz, DMSO-d₆) : δ 28.1 (Boc CH₃), 50.2 (piperazine CH₂), 55.6 (OCH₃), 79.8 (Boc C), 152.1 (C=O), 165.3 (COOCH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1702 cm⁻¹ (Boc carbonyl), 1245 cm⁻¹ (C–O).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Biginelli + HCl | HCl | Methanol | 15 | 75–82 | 98 |
| Solvent-less | CuCl₂·2H₂O | None | 1.5 | 85–90 | 99 |
| Mannich | None | Ethanol | 6–8 | 68–74 | 97 |
The solvent-less method offers superior yield and purity, while the Mannich reaction requires optimization to minimize Boc group cleavage.
Challenges and Optimization Strategies
-
Boc Stability : Elevated temperatures (>70°C) during Mannich reactions risk Boc deprotection. Maintaining temperatures below 60°C preserves the group.
-
Regioselectivity : Steric hindrance from the 3-methoxyphenyl group necessitates DABCO catalysis to direct substitution at C6.
-
Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:1 to 7:3) effectively separates the target compound from byproducts .
Q & A
(Basic) What are the key synthetic strategies for preparing this compound?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the tetrahydropyrimidine core via Biginelli-like condensations using substituted aldehydes, β-ketoesters, and urea derivatives under acidic conditions (e.g., HCl or acetic acid) .
- Step 2: Introduction of the Boc-protected piperazine moiety via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DCM or DMF) and coupling agents like DCC or EDCI .
- Step 3: Methyl esterification at the 5-position using methanol and catalytic sulfuric acid under reflux .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterization?
Answer:
- 1H/13C NMR: Assigns protons and carbons, particularly distinguishing methoxyphenyl and Boc-piperazine substituents. Aromatic protons at δ 6.8–7.4 ppm and tert-butyl groups at δ 1.4 ppm are diagnostic .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect regioisomeric byproducts .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ at m/z ~504) and fragmentation patterns .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .
(Advanced) How can researchers address contradictory spectral data (e.g., NMR shifts)?
Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating adjacent protons and carbon-proton pairs .
- Computational Validation: DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .
- X-ray Crystallography: Definitive structural confirmation, especially for stereochemical ambiguities (e.g., tetrahydropyrimidine ring conformation) .
(Advanced) What strategies optimize reaction yields during Boc-piperazine introduction?
Answer:
- Coupling Conditions: Use of DIPEA or TEA as bases in DMF improves nucleophilic substitution efficiency (~70–80% yield) .
- Temperature Control: Maintain 0–5°C during Boc deprotection (TFA in DCM) to minimize side reactions .
- Solvent Selection: Anhydrous THF enhances reductive amination (NaBH3CN) of the piperazine intermediate .
(Basic) What are the documented biological targets or therapeutic hypotheses?
Answer:
- Kinase Inhibition: Structural analogs show activity against CDK and MAPK pathways via docking studies .
- Antimicrobial Activity: Piperazine derivatives exhibit moderate inhibition of S. aureus (MIC ~8 μg/mL) in disk diffusion assays .
- Neuroprotective Potential: Tetrahydropyrimidine cores interact with NMDA receptors in silico .
(Advanced) How to design experiments to elucidate the mechanism of action?
Answer:
- Molecular Docking: AutoDock Vina screens against Protein Data Bank targets (e.g., PDB 3QHH for kinases) .
- Cellular Assays: siRNA knockdown of hypothesized targets (e.g., CDK2) followed by viability assays (MTT) validates specificity .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) to purified enzymes .
(Advanced) What challenges arise in regioselectivity during tetrahydropyrimidine cyclization?
Answer:
- Byproduct Formation: Competing 5- vs. 6-substituted isomers due to variable aldehyde reactivity. Use bulky aldehydes (e.g., 3-methoxybenzaldehyde) to favor 4-aryl substitution .
- Catalyst Tuning: Lewis acids like Yb(OTf)3 improve regioselectivity (>8:1 ratio) in Biginelli reactions .
(Basic) What are the recommended storage conditions and stability considerations?
Answer:
- Storage: Under inert gas (Argon) at –20°C in amber vials to prevent hydrolysis of the Boc group .
- Stability: Degrades within 48 hours in DMSO at room temperature; use fresh solutions for bioassays .
(Advanced) How to resolve structural ambiguities using X-ray crystallography vs. computational modeling?
Answer:
- X-ray: Single-crystal analysis confirms absolute configuration (e.g., C4 stereochemistry) with R-factor <0.05 .
- Computational Refinement: Mercury software overlays crystallographic data with DFT-optimized geometries to validate bond lengths/angles .
(Advanced) What models evaluate pharmacokinetic properties?
Answer:
- In Vitro: Liver microsomal assays (CYP450 isoforms) assess metabolic stability (t1/2 >2 hours preferred) .
- In Vivo: BALB/c mice (oral gavage) measure bioavailability (AUC0–24) and blood-brain barrier penetration (LC-MS/MS quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
